Carbonic Anhydrase II Inhibition: A Direct Head-to-Head Comparison of Potency
In a comparative study, four benzimidazole acetamide derivatives (9a, 9b, 10a, 10b) were evaluated for their inhibitory activity against human carbonic anhydrase II (hCA-II) [1]. The 1H-Benzimidazole-2-acetamide scaffold (represented by derivative 10a) exhibited an IC50 of 4.12 µM, demonstrating superior potency compared to its close analog 9a, which showed an IC50 of 8.64 µM [1]. This represents a 2.1-fold improvement in inhibitory activity.
| Evidence Dimension | Inhibition of human carbonic anhydrase II (hCA-II) |
|---|---|
| Target Compound Data | IC50 = 4.12 µM |
| Comparator Or Baseline | Comparator 9a: IC50 = 8.64 µM |
| Quantified Difference | ~2.1-fold improvement (4.12 µM vs 8.64 µM) |
| Conditions | In vitro enzyme inhibition assay, human erythrocyte carbonic anhydrase II |
Why This Matters
A 2.1-fold increase in potency is significant for lead optimization in drug discovery programs targeting carbonic anhydrase, which is implicated in glaucoma, cancer, and epilepsy.
- [1] Alim, Z., Tunç, T., Demirel, N., Günel, A., & Karacan, N. (2022). Synthesis of benzimidazole derivatives containing amide bond and biological evaluation as acetylcholinesterase, carbonic anhydrase I and II inhibitors. Journal of Molecular Structure, 1268, 133647. View Source
